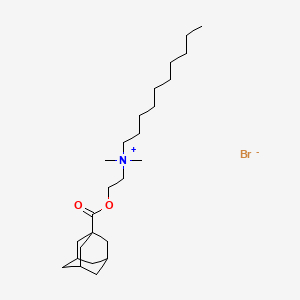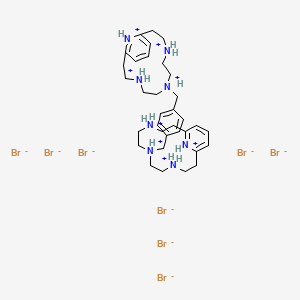
AMMONIUM, (3-(p-TRIETHYLAMMONIOPHENYL)PROPYL)TRIETHYL-, DIIODIDE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ammonium, (3-(p-triethylammoniophenyl)propyl)triethyl-, diiodide is a bioactive chemical.
Wissenschaftliche Forschungsanwendungen
Methylating Agent in Organic Chemistry
- Quaternary ammonium salts, similar to AMMONIUM (3-(p-TRIETHYLAMMONIOPHENYL)PROPYL)TRIETHYL-, DIIODIDE, are used as alternative methylating agents in organic synthesis. They are advantageous due to their non-volatility, non-carcinogenic nature, and ease of handling. These salts facilitate the regioselective introduction of a CH3 group adjacent to a carbonyl group, offering good yields and utilizing green solvents like anisole (Templ & Schnürch, 2022).
Role in Nitrogen Cycle
- Ammonium salts play a significant role in the nitrogen cycle, acting as a major exogenous nitrogen source in both marine and terrestrial habitats. They are crucial as both an endogenous and exogenous nitrogen source, contributing to processes like photorespiration and phenylpropanoid synthesis (Raven, Wollenweber Linda & Handley, 1992).
Ammonia Synthesis
- Quaternary ammonium salts are involved in the practical synthesis of ammonia. For instance, the reaction of nitrogen gas with samarium diiodide and water in the presence of a molybdenum catalyst can yield ammonium sulfate, demonstrating their utility in ammonia production (Ashida et al., 2019).
Chiroptical Studies
- Enantiomerically pure quaternary ammonium salts with a chiral side chain have been synthesized for chiroptical studies. These salts are valuable for understanding the crystallographic structures and configurations of stereocenters in compounds (Gheorghe et al., 2008).
Catalysis in Organic Synthesis
- Triethyl ammonium dihydrogen phosphate, a type of quaternary ammonium salt, serves as a catalyst in the synthesis of 1,8-dioxo-octahydroxanthenes and bis(indolyl)methanes. This demonstrates the versatility of quaternary ammonium salts in facilitating various organic reactions (Kalantari, 2012).
Electrochemical Applications
- Quaternary ammonium salts have been evaluated for their electrochemical properties, particularly in applications like electric double layer capacitors. Their wide potential windows and high ionic conductivities make them suitable for such applications (Sato, Masuda & Takagi, 2004).
Fertilizer Technology
- In the domain of agriculture, ammonium salts are embedded in degradable polymer matrices to create slow-release fertilizer formulations. This application shows the importance of ammonium salts in improving the efficiency and environmental impact of fertilizers (Boyandin, Kazantseva, Varygina & Volova, 2017).
Interaction with Acetylcholinesterase
- Studies on bis-quaternary fluorescence probes like propidium diiodide, which have structural similarities to the given compound, reveal insights into their interaction with enzymes like acetylcholinesterase. This has implications in understanding enzyme-ligand interactions (Taylor & Lappi, 1975).
Eigenschaften
CAS-Nummer |
63951-16-6 |
|---|---|
Produktname |
AMMONIUM, (3-(p-TRIETHYLAMMONIOPHENYL)PROPYL)TRIETHYL-, DIIODIDE |
Molekularformel |
C21H40I2N2 |
Molekulargewicht |
574.4 g/mol |
IUPAC-Name |
triethyl-[3-[4-(triethylazaniumyl)phenyl]propyl]azanium;diiodide |
InChI |
InChI=1S/C21H40N2.2HI/c1-7-22(8-2,9-3)19-13-14-20-15-17-21(18-16-20)23(10-4,11-5)12-6;;/h15-18H,7-14,19H2,1-6H3;2*1H/q+2;;/p-2 |
InChI-Schlüssel |
AGDVQHODLAMVPE-UHFFFAOYSA-L |
SMILES |
CC[N+](CC)(CC)CCCC1=CC=C(C=C1)[N+](CC)(CC)CC.[I-].[I-] |
Kanonische SMILES |
CC[N+](CC)(CC)CCCC1=CC=C(C=C1)[N+](CC)(CC)CC.[I-].[I-] |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
Ammonium, (3-(p-triethylammoniophenyl)propyl)triethyl-, diiodide |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















